molecular formula C16H16N2O5 B11649455 5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11649455
M. Wt: 316.31 g/mol
InChI Key: BCHULFJKCIQVKD-UHFFFAOYSA-N
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Description

5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method starts with the preparation of the benzylidene intermediate, which is then reacted with a pyrimidine derivative under specific conditions to form the final product.

  • Step 1: Preparation of Benzylidene Intermediate

      Reagents: 3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde

      Conditions: Aldol condensation with a suitable base (e.g., NaOH) in an aqueous or alcoholic medium.

  • Step 2: Formation of Pyrimidine Derivative

      Reagents: Urea or thiourea, and a suitable aldehyde or ketone.

      Conditions: Cyclization reaction under acidic or basic conditions, often requiring heating.

  • Step 3: Final Coupling Reaction

      Reagents: Benzylidene intermediate and pyrimidine derivative.

      Conditions: Typically carried out in an organic solvent (e.g., ethanol) with a catalyst (e.g., piperidine) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base (e.g., NaOH) in an organic solvent.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets in cells makes it a potential therapeutic agent.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-ethoxy-4-hydroxybenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
  • 5-[3-methoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

Compared to similar compounds, 5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the ethoxy group and the prop-2-en-1-yl substituent. These groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

IUPAC Name

5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H16N2O5/c1-3-5-10-6-9(8-12(13(10)19)23-4-2)7-11-14(20)17-16(22)18-15(11)21/h3,6-8,19H,1,4-5H2,2H3,(H2,17,18,20,21,22)

InChI Key

BCHULFJKCIQVKD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)NC(=O)NC2=O

Origin of Product

United States

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